molecular formula C13H12N2O3 B11869359 8-(Morpholin-4-yl)quinoline-5,6-dione CAS No. 21872-95-7

8-(Morpholin-4-yl)quinoline-5,6-dione

Cat. No.: B11869359
CAS No.: 21872-95-7
M. Wt: 244.25 g/mol
InChI Key: YLADGLBABGIRRP-UHFFFAOYSA-N
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Description

8-(Morpholin-4-yl)quinoline-5,6-dione is a quinoline derivative known for its potent biological activities This compound is characterized by the presence of a morpholine ring attached to the quinoline core, which contributes to its unique chemical properties and biological functions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Morpholin-4-yl)quinoline-5,6-dione typically involves the cyclization of appropriate precursors. One common method includes the thermal cyclocondensation of (2-bromoanilino)-morpholin-4-yl-5-methylene-2,2-dimethyl [1,3]dioxane-4,6-dione, which affords the desired quinoline derivative . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

8-(Morpholin-4-yl)quinoline-5,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5,6-dione derivatives.

    Reduction: Reduction reactions can convert the quinoline dione to its corresponding hydroquinone.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

8-(Morpholin-4-yl)quinoline-5,6-dione has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Morpholin-4-yl)quinoline-5,6-dione is unique due to its specific substitution pattern and its potent inhibition of CDC25 phosphatases. This makes it particularly effective in halting cell cycle progression and offers potential therapeutic benefits in cancer treatment.

Properties

CAS No.

21872-95-7

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

8-morpholin-4-ylquinoline-5,6-dione

InChI

InChI=1S/C13H12N2O3/c16-11-8-10(15-4-6-18-7-5-15)12-9(13(11)17)2-1-3-14-12/h1-3,8H,4-7H2

InChI Key

YLADGLBABGIRRP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=O)C(=O)C3=C2N=CC=C3

Origin of Product

United States

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